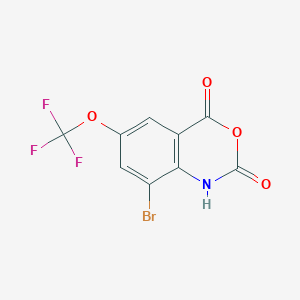
3-Bromo-5-(trifluoromethoxy)isatoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(trifluoromethoxy)isatoic anhydride is a chemical compound with the molecular formula C9H3BrF3NO4. It is a derivative of isatoic anhydride, which is known for its applications in organic synthesis. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride typically involves the bromination of 5-(trifluoromethoxy)isatoic anhydride. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst like sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted isatoic anhydrides with various functional groups.
Hydrolysis: Anthranilic acid derivatives.
Alcoholysis: Ester derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(trifluoromethoxy)isatoic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to introduce bromine and trifluoromethoxy groups into target molecules.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the anhydride group are key reactive sites that participate in various chemical transformations. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-fluoroisatoic anhydride
- 3-Bromo-5-methoxyisatoic anhydride
- 3-Bromo-5-chloroisatoic anhydride
Uniqueness
Compared to its analogs, 3-Bromo-5-(trifluoromethoxy)isatoic anhydride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethoxy group can influence the biological activity of derivatives, making this compound particularly valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H3BrF3NO4 |
|---|---|
Poids moléculaire |
326.02 g/mol |
Nom IUPAC |
8-bromo-6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H3BrF3NO4/c10-5-2-3(18-9(11,12)13)1-4-6(5)14-8(16)17-7(4)15/h1-2H,(H,14,16) |
Clé InChI |
BWHCCSMTAIZBCE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


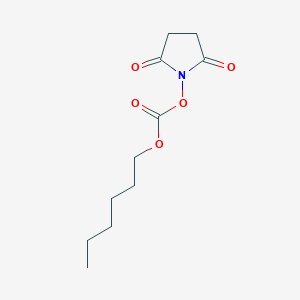

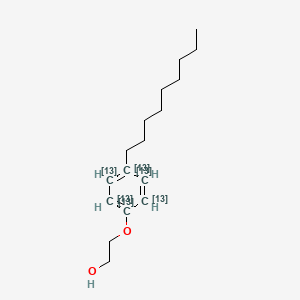
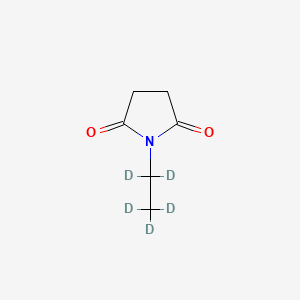
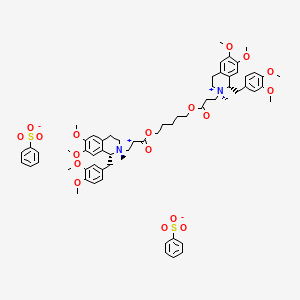

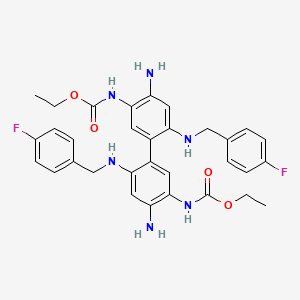
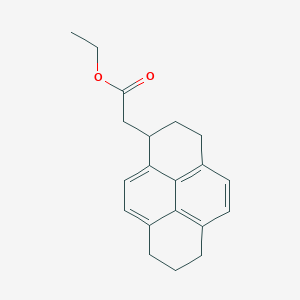
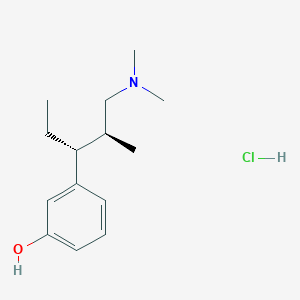
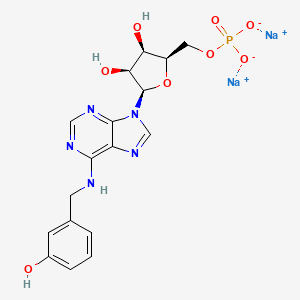

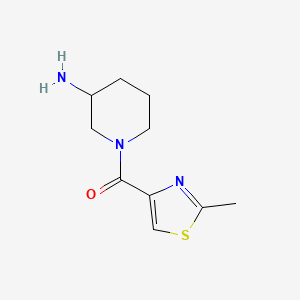
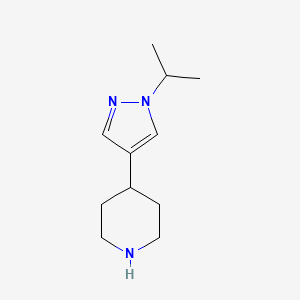
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
